molecular formula C7H4FNO B176574 4-Fluoro-2-hydroxybenzonitrile CAS No. 186590-01-2

4-Fluoro-2-hydroxybenzonitrile

Cat. No. B176574
M. Wt: 137.11 g/mol
InChI Key: ZAYFMRICIYQIAP-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4FNO . It has a molecular weight of 137.11 . The compound is a solid at room temperature .


Molecular Structure Analysis

4-Fluoro-2-hydroxybenzonitrile is a planar molecule . Its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .


Physical And Chemical Properties Analysis

4-Fluoro-2-hydroxybenzonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 285.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 54.5±3.0 kJ/mol and a flash point of 126.4±23.2 °C . Its index of refraction is 1.559 .

Scientific Research Applications

Synthetic Methodologies

One of the primary interests in 4-Fluoro-2-hydroxybenzonitrile and its derivatives lies in their synthesis and the development of new synthetic methodologies. For instance, studies have explored practical synthesis approaches for fluorinated biphenyl derivatives, which are key intermediates in the manufacture of pharmaceuticals and agrochemicals. Such methodologies aim to overcome the challenges associated with traditional synthesis routes, such as the use of expensive palladium catalysts and the handling of toxic and volatile reagents (Qiu et al., 2009).

Analytical Methods in Determining Antioxidant Activity

Research on 4-Fluoro-2-hydroxybenzonitrile derivatives extends into the development and enhancement of analytical methods for determining antioxidant activity. These methods are crucial for assessing the antioxidant potential of compounds in food engineering, medicine, and pharmacy. The application of such derivatives can help in the evaluation of antioxidant capacities through various assays, highlighting their role in scientific analysis and potential therapeutic uses (Munteanu & Apetrei, 2021).

Environmental Impacts and Treatment

The environmental impact and behavior of fluorinated compounds, including 4-Fluoro-2-hydroxybenzonitrile derivatives, are of significant interest. Studies have focused on their occurrence, fate, and behavior in aquatic environments, considering their use as preservatives in various consumer products. Such research is vital for understanding the environmental persistence of these compounds and developing effective treatment strategies to mitigate their impact on water sources and ecosystems (Haman et al., 2015).

Fluoroalkylation Reactions in Aqueous Media

The fluoroalkylation of organic compounds, including 4-Fluoro-2-hydroxybenzonitrile derivatives, in aqueous media is a growing area of research. This approach aligns with the principles of green chemistry, aiming to develop mild, environmentally friendly methods for the incorporation of fluorinated groups into target molecules. Such research not only advances synthetic chemistry methodologies but also contributes to the development of new materials with enhanced properties and applications (Song et al., 2018).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin and eyes, and dust formation .

properties

IUPAC Name

4-fluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYFMRICIYQIAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452436
Record name 4-FLUORO-2-HYDROXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-hydroxybenzonitrile

CAS RN

186590-01-2
Record name 4-FLUORO-2-HYDROXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-hydroxybenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of intermediate 127, 4-fluoro-2-methoxybenzonitrile, (4.53 g, 30 mmol;) and AlCl3 (5.0 g, 37.6 mmol; Aldrich) in anhydrous toluene (30 mL) was stirred at approximately 130° C. for 18 hrs. After cooling, ice water (˜50 mL) was added and the resulting mixture extracted with ether (20 mL×2). The combined extracts were washed sequentially with water and brine, then dried (MgSO4), and concentrated in vacuo to provide the title compound (3.90 g, 28.5 mmol, Yield 95%) as a white solid: 1H NMR (DMSO-d6, 300 MHz) δ ppm: 6.74–6.84 (2H, m, Ar—Hs), 7.71 (1H, dd, J=7 Hz, J=8.5 Hz, Ar—H), 11.64 (1H, s, OH); 13C NMR (DMSO-d6, 75.5 Hz) δ ppm: 95.13 102.45, 102.78, 106.53, 106.83 115.53, 134.68, 134.84, 161.41, 161.58, 163.00, 166.35. HRMS (ESI−) calcd for C7H3NOF (M−H) 136.0199, found 136.0199.
[Compound]
Name
intermediate 127
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ice water
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Yield
95%

Synthesis routes and methods II

Procedure details

To a solution of 1 g of 4-fluoro-2-methoxy-benzonitrile in 15 mL of dichloroethane was added 1.1 g of aluminum trichloride. The resulting mixture was refluxed for 1 day then poured slowly into water and extracted with ethyl acetate. The organic extracts were washed twice with 10% aqueous solution of sodium hydroxide. The combined basic layers were washed twice with ethyl acetate, acidified with concentrated aqueous solution of hydrochloric acid and extracted three times with ethyl acetate. The combined organic extracts were washed with water, with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 0.78 g of 4-fluoro-2-hydroxy-benzonitrile as a white solid.
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1 g
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reactant
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Synthesis routes and methods III

Procedure details

A mixture of 4-fluoro-2-methoxybenzonitrile, (4.53 g, 30 mmol;) and AlCl3 (5.0 g, 37.6 mmol; Aldrich) in anhydrous toluene (30 mL) was stirred at approximately 130° C. for 18 hrs. After cooling, ice water (˜50 mL)was added and the resulting mixture extracted with ether (20 mL×2). The combined extracts were washed sequentially with water and brine, then dried (MgSO4), and concentrated in vacuo to provide the title compound (3.90 g, 28.5 mmol, Yield 95%) as a white solid: 1H NMR (DMSO-d6, 300 MHz) δ ppm: 6.74-6.84 (2H, m, Ar—Hs), 7.71 (1H, dd, J=7 Hz, J=8.5 Hz, Ar—H), 11.64 (1H, s, OH); 13C NMR (DMSO-d6, 75.5 Hz) δ ppm: 95.13 102.45, 102.78, 106.53, 106.83 115.53, 134.68, 134.84, 161.41, 161.58, 163.00, 166.35. HRMS (ESI-) calcd for C7H3NOF (M−H) 136.0199, found 136.0199.
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0 (± 1) mol
Type
reactant
Reaction Step One
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5 g
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30 mL
Type
solvent
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Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

4-Fluoro-2-methoxy-benzonitrile was prepared according to a previous publication:4 To a solution of 1 g of 4-fluoro-2-methoxy-benzonitrile in 15 mL of dichloroethane was added 1.1 g of aluminium trichloride. The resulting mixture was refluxed for 1 day then poured slowly into water and extracted with ethyl acetate. The organic extracts were washed twice with 10% aqueous solution of sodium hydroxide. The combined basic layers were washed twice with ethyl acetate, acidified with concentrated aqueous solution of hydrochloric acid and extracted three times with ethyl acetate. The combined organic extracts were washed with water, with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 0.78 g of 4-fluoro-2-hydroxy-benzonitrile as a white solid. 4 JP9143139
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